Welcome to the BenchChem Online Store!
molecular formula C7H5BrN2 B143151 3-Bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-15-8

3-Bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B143151
M. Wt: 197.03 g/mol
InChI Key: VJDGIJDCXIEXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07939531B2

Procedure details

Step 1—A solution of commercially available 3-bromo-1H-pyrrolo[2,3-b]pyridine (0.53 g, 2.69 mmol) in 4 mL of DMF was added at 0° C. to a suspension of NaH 60% dispersion in oil (0.14 g, 3.497 mmol) in 4 mL of DMF. The resulting mixture was stirred at RT for 30 minutes before being cooled to 0° C. and adding iodomethane (0.67 mL, 10.759 mmol). The reaction mixture was allowed to reach RT overnight before being quenched by addition of H2O and extracted three times with EtOAc. The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. The residue was purified by SiO2 chromatography (hexanes/EtOAc 0-20% EtOAc) to give 0.386 g of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (68% yield).
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[H-].[Na+].I[CH3:14]>CN(C=O)C>[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH3:14])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
BrC1=CNC2=NC=CC=C21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.14 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 0° C.
WAIT
Type
WAIT
Details
to reach RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
before being quenched by addition of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography (hexanes/EtOAc 0-20% EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CN(C2=NC=CC=C21)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.386 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.